molecular formula C6H5ClF2N2 B3024451 5-Chloro-3,4-difluorobenzene-1,2-diamine CAS No. 211693-76-4

5-Chloro-3,4-difluorobenzene-1,2-diamine

Cat. No.: B3024451
CAS No.: 211693-76-4
M. Wt: 178.57 g/mol
InChI Key: VZXRPPKNNXLMMK-UHFFFAOYSA-N
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Description

5-Chloro-3,4-difluorobenzene-1,2-diamine: is an organic compound with the molecular formula C6H5ClF2N2 and a molecular weight of 178.57 g/mol . It is a derivative of benzene, where the benzene ring is substituted with chlorine and fluorine atoms at positions 5, 3, and 4, respectively, and amino groups at positions 1 and 2. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,4-difluorobenzene-1,2-diamine typically involves the reduction of 5-chloro-3,4-difluoro-2-nitroaniline. The reduction can be carried out using hydrogen gas in the presence of a palladium on carbon catalyst (Pd/C) in methanol . The reaction conditions include maintaining a nitrogen atmosphere and adding acetic acid to facilitate the reduction process .

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: As mentioned, the compound can be synthesized through the reduction of its nitro precursor.

    Substitution: The amino groups in 5-Chloro-3,4-difluorobenzene-1,2-diamine can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.

Common Reagents and Conditions:

Major Products:

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Corresponding quinones or other oxidized products.

Scientific Research Applications

Chemistry: 5-Chloro-3,4-difluorobenzene-1,2-diamine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .

Biology: In biological research, this compound can be used to study the effects of halogenated aromatic amines on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds .

Medicine: Its derivatives may exhibit pharmacological activities, making it a useful intermediate in drug discovery .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-difluorobenzene-1,2-diamine depends on its specific applicationThese interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules .

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    3,4-Difluoroaniline: Lacks the chlorine atom at position 5.

    5-Chloro-2-fluoroaniline: Lacks one fluorine atom at position 3.

    4,5-Difluoro-1,2-benzenediamine: Lacks the chlorine atom at position 5.

Uniqueness: 5-Chloro-3,4-difluorobenzene-1,2-diamine is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with two amino groups. This combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

5-chloro-3,4-difluorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXRPPKNNXLMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274972
Record name 5-Chloro-3,4-difluoro-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211693-76-4
Record name 5-Chloro-3,4-difluoro-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211693-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3,4-difluoro-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-2,3-difluoro-6-nitroaniline (11.4 g, 54.4. mmol), Raney nickel (Aldrich, Milwaukee, slurry in water, 2.2 g wet) and ethanol (200 mL) were combined in a stirred Parr reactor which was pressurized with hydrogen (250 psig). The mixture was allowed to stir at rt overnight, after which time the reactor was depressurized and the mixture was filtered through Celite and the solvents were removed in vacuo. The remaining residue was dissolved in ethyl acetate, dried over magnesium sulfate and the solvents were removed in vacuo to afford a brownish solid (11.6 g, crude weight); 1H NMR (DMSO-d6) δ: 6.43 (d, J=5.7 Hz, 1H, Ar—H), 5.25 (very br s, 4H, overlapping NH2).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3,4-difluorobenzene-1,2-diamine
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Reactant of Route 6
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